5-Amino-1-(2-methoxyethyl)indolin-2-one 5-Amino-1-(2-methoxyethyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15972491
InChI: InChI=1S/C11H14N2O2/c1-15-5-4-13-10-3-2-9(12)6-8(10)7-11(13)14/h2-3,6H,4-5,7,12H2,1H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

5-Amino-1-(2-methoxyethyl)indolin-2-one

CAS No.:

Cat. No.: VC15972491

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(2-methoxyethyl)indolin-2-one -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 5-amino-1-(2-methoxyethyl)-3H-indol-2-one
Standard InChI InChI=1S/C11H14N2O2/c1-15-5-4-13-10-3-2-9(12)6-8(10)7-11(13)14/h2-3,6H,4-5,7,12H2,1H3
Standard InChI Key JCJUHOUVQLIEKL-UHFFFAOYSA-N
Canonical SMILES COCCN1C(=O)CC2=C1C=CC(=C2)N

Introduction

Molecular Characterization and Structural Analysis

Core Chemical Identity

5-Amino-1-(2-methoxyethyl)indolin-2-one features a bicyclic indolin-2-one scaffold modified with functional groups that enhance its polarity and potential for hydrogen bonding. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
IUPAC Name5-amino-1-(2-methoxyethyl)-3H-indol-2-one
SMILESCOCCN1C(=O)CC2=C1C=CC(=C2)N
InChIKeyJCJUHOUVQLIEKL-UHFFFAOYSA-N

The methoxyethyl group at N1 introduces steric bulk and ether oxygen atoms, potentially influencing solubility and metabolic stability. The C5 amino group, a common pharmacophore in kinase inhibitors, may participate in hydrogen bonding with biological targets .

Comparative Structural Analysis

When compared to related indolin-2-one derivatives, this compound exhibits distinct substitution patterns:

CompoundSubstituentsMolecular WeightKey Differences
5-(Aminomethyl)indolin-2-one C5-aminomethyl162.19 g/molSmaller side chain at C5
5-Amino-1,3,3-trimethylindolin-2-one N1-methyl, C3-dimethyl190.24 g/molBulky alkyl groups at N1/C3
5-Amino-seco-CBI-TMI Benz[e]indole core340.8 g/molPolycyclic structure

The methoxyethyl group in 5-Amino-1-(2-methoxyethyl)indolin-2-one balances hydrophilicity and steric effects, distinguishing it from simpler aminomethyl derivatives and more complex benzindole analogues .

Synthetic Methodologies

Proposed Synthesis Pathways

While no explicit synthetic protocols for this compound are published, analogous routes for indolin-2-ones suggest a multi-step approach:

  • Nitro-Indole Precursor Formation:

    • Starting with 5-nitroindole, alkylation at N1 using 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

    • Subsequent oxidation of the indole nucleus to form the 2-oxindole scaffold via RuO₄ or Pd-mediated reactions .

  • Nitro Group Reduction:

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) converts the nitro group to an amine.

  • Purification and Characterization:

    • Column chromatography (silica gel, ethyl acetate/hexane) followed by NMR and HRMS validation .

This hypothetical pathway aligns with methods used for synthesizing 5-aminomethylindolin-2-one and trimethylated analogues , adjusted for methoxyethyl incorporation.

Research Gaps and Future Directions

Unexplored Biological Activities

No direct studies on 5-Amino-1-(2-methoxyethyl)indolin-2-one’s biological activity exist. Prioritized research areas include:

  • Kinase Profiling: Broad-spectrum screening against tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases .

  • Anticancer Assays: Evaluation in NCI-60 cell lines to assess cytotoxicity spectrum .

  • Solubility Optimization: Prodrug strategies using the amino group for acyloxymethyl masking.

Synthetic Chemistry Challenges

Current limitations in scalable synthesis necessitate:

  • Development of stereoselective methods for N-alkylation

  • Green chemistry approaches to reduce Pd catalyst usage

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